molecular formula C14H17IN2OS B11937652 Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide CAS No. 54921-48-1

Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide

Cat. No.: B11937652
CAS No.: 54921-48-1
M. Wt: 388.27 g/mol
InChI Key: QNHQRAFBDHAYJE-UHFFFAOYSA-N
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Description

Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide is a compound that features a morpholinium ion paired with an iodide ion. The structure includes an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are often found in compounds used to treat various disorders .

Preparation Methods

The synthesis of Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide typically involves the reaction of indole derivatives with morpholine and methylthio compounds under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s indole moiety makes it relevant in studies related to cell biology and biochemistry.

    Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide include other indole derivatives such as:

Properties

CAS No.

54921-48-1

Molecular Formula

C14H17IN2OS

Molecular Weight

388.27 g/mol

IUPAC Name

4-[1H-indol-3-yl(methylsulfanyl)methylidene]morpholin-4-ium;iodide

InChI

InChI=1S/C14H16N2OS.HI/c1-18-14(16-6-8-17-9-7-16)12-10-15-13-5-3-2-4-11(12)13;/h2-5,10H,6-9H2,1H3;1H

InChI Key

QNHQRAFBDHAYJE-UHFFFAOYSA-N

Canonical SMILES

CSC(=[N+]1CCOCC1)C2=CNC3=CC=CC=C32.[I-]

Origin of Product

United States

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